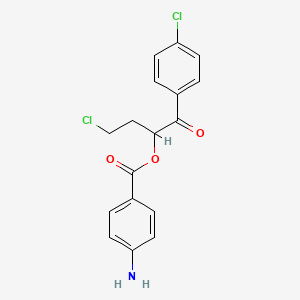

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate

Description

Properties

IUPAC Name |

[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c18-10-9-15(16(21)11-1-5-13(19)6-2-11)23-17(22)12-3-7-14(20)8-4-12/h1-8,15H,9-10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKVSQIMIVPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(CCCl)C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloro-1-(4-chlorobenzoyl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 4-aminobenzoic acid and 3-chloro-1-(4-chlorobenzoyl)propanol.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate is C₁₈H₁₈Cl₂N₂O₂, with a molecular weight of approximately 352.21 g/mol. The compound features a chloro group and an amine functionality, which contribute to its reactivity and potential biological activities.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of:

- Antimicrobial Agents : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including resistant strains such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell processes, potentially through enzyme inhibition .

- Anticancer Compounds : Research has shown that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. The specific pathways involved are currently under study, focusing on its effects on cellular signaling pathways linked to cancer progression.

Biological Research

The compound's unique chemical structure allows it to serve as a valuable tool in biological research:

- Proteomics : It can be utilized in proteomics studies to explore protein interactions and functions. Its ability to form covalent bonds with target proteins makes it useful for modifying biomolecules and studying their roles in various biological processes.

- Structure-Activity Relationship (SAR) Studies : The compound serves as a model for SAR studies aimed at understanding how structural variations influence biological activity. This can lead to the design of more potent derivatives with enhanced therapeutic profiles .

Synthesis of Specialty Chemicals

In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals. Its reactivity allows it to participate in various chemical reactions, including substitution and coupling reactions, making it a valuable building block for creating more complex molecules used in pharmaceuticals and agrochemicals.

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. For example:

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated significant inhibition of Staphylococcus aureus growth | |

| Study B | Showed effectiveness against E. coli with minimal inhibitory concentrations established |

Anticancer Activity

Several case studies have reported the anticancer properties of this compound:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs (Table 1) share chloro-substituted aromatic systems and amine/ester functionalities but differ in substitution patterns and ancillary groups:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chlorobenzoyl vs. Trifluoromethyl : The trifluoromethyl groups in 2-Chloro-3,5-bis(trifluoromethyl)aniline enhance electronegativity and metabolic stability compared to the chlorobenzoyl group in the target compound .

- Aminobenzoate Ester vs. Aniline: The ester linkage in the target compound may confer greater hydrolytic instability relative to the aniline derivatives, which are often used as intermediates in drug synthesis .

Biological Activity

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate, also known as a derivative of para-aminobenzoic acid (PABA), is a compound with significant biological activity. Its molecular formula is C17H15Cl2NO3, and it has a molecular weight of 352.22 g/mol. This compound is primarily studied for its potential applications in pharmacology, particularly in anti-inflammatory and analgesic contexts.

The synthesis of this compound typically involves the reaction between 4-chlorobenzoyl chloride and 4-aminobenzoic acid, followed by chlorination steps. The compound's structure features a chloro substituent that may enhance its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to exhibit anti-inflammatory properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the chlorobenzoyl group is crucial for its inhibitory activity against cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research has demonstrated that compounds similar to this compound can inhibit COX enzymes effectively. In vitro studies indicate that this compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain relief .

- Selectivity for Enzymes : A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the benzoyl group significantly affect selectivity and potency against various cyclooxygenase isoforms. This suggests that careful structural modifications can enhance therapeutic efficacy while minimizing side effects .

- Antioxidant Properties : Some derivatives of PABA have shown antioxidant activity, which could contribute to their overall therapeutic profile. This dual action—anti-inflammatory and antioxidant—may provide a more comprehensive approach to treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate, particularly using heterogeneous catalysts?

Answer: Heterogeneous catalysts like CoFeO/Cu(OH) nanoparticles offer efficient synthesis with easy separation via magnetic recovery. Key parameters include catalyst loading (5–10 wt%), solvent selection (e.g., ethanol or THF), and reaction temperature (60–80°C). For example, analogous halogenated compounds achieved yields of 75–85% under optimized conditions (Table 1) .

Table 1: Example Reaction Conditions Using CoFeO/Cu(OH) Nanoparticles

| Catalyst Loading (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5 | Ethanol | 70 | 6 | 78 |

| 10 | THF | 80 | 4 | 82 |

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (SHELXS for structure solution, SHELXL for refinement) resolves molecular conformation and packing. Key steps include:

- Data collection at low temperature (100 K) to minimize disorder.

- Direct methods for phase determination, followed by full-matrix least-squares refinement.

- Validation using R-factor (<5%) and residual electron density analysis .

Intermediate Research Questions

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR: H/C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms ester/amide linkages.

- FTIR: Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 382.05) .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic efficiency during nanoparticle recycling for this synthesis?

Answer: Catalytic efficiency drops due to nanoparticle aggregation or leaching. Mitigation strategies include:

- TEM/XRD: Monitor particle size and crystallinity after each cycle.

- Surface Modification: Introduce stabilizing ligands (e.g., PEG) to prevent aggregation.

- Optimization: Adjust reaction time and temperature to balance yield and catalyst stability. For example, yields decreased from 82% (1st run) to 68% (5th run) in analogous reactions .

Q. What computational methods predict the reactivity and biological interactions of this compound?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking: Uses PubChem-derived 3D structures (InChI:

InChI=1S/C20H13Cl2F3N2O...) to simulate binding to target proteins (e.g., enzymes or receptors). - ADMET Prediction: Assesses pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. How are stereochemical challenges in synthesizing enantiomerically pure forms addressed?

Answer: Chiral catalysts or enantioselective reduction methods are employed. For example, BH with (R)-oxazaborole catalysts induced >90% enantiomeric excess (ee) in related compounds (e.g., 3-chloro-1-(2-thienyl)propan-1(S)-ol). Key steps:

Data Contradiction Analysis

- Conflicting Catalytic Yields: Variations in reported yields (e.g., 75% vs. 82%) may arise from solvent polarity or substrate purity. Cross-validate via controlled experiments and characterization (e.g., GC-MS for reaction monitoring).

- Crystallographic Disorder: Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-O) are resolved using restraints in SHELXL and validating against spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.